2-(4-METHOXYPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE
Overview
Description
2-(4-Methoxyphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide is an organic compound with a complex structure that includes methoxyphenyl and oxan-4-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to a cyclization reaction to form the oxan-4-yl ring. Finally, the acetamide group is introduced through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction of the acetamide group can produce primary amines.
Scientific Research Applications
2-(4-Methoxyphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The oxan-4-yl ring can influence the compound’s binding affinity and selectivity. The acetamide group may also play a role in the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide: This compound has a similar structure but with a tetrahydro-2H-pyran ring instead of an oxan-4-yl ring.
2-Methoxy-4-[[(4-methoxyphenyl)imino]methyl]phenol: This compound contains methoxyphenyl groups but differs in the presence of an imino group.
Uniqueness
2-(4-Methoxyphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide is unique due to its specific combination of functional groups and ring structures. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-25-19-7-3-17(4-8-19)15-21(24)23-16-22(11-13-27-14-12-22)18-5-9-20(26-2)10-6-18/h3-10H,11-16H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEGUYZVNJGLEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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